molecular formula C13H24N4O11S2 B12686492 Taurolidine citrate CAS No. 1333382-80-1

Taurolidine citrate

Cat. No.: B12686492
CAS No.: 1333382-80-1
M. Wt: 476.5 g/mol
InChI Key: RMTOBKFGSODIEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Taurolidine is synthesized from taurine through a series of chemical reactions. The process involves the formation of intermediate compounds such as taurultam and methylol taurinamide, which are then converted to taurolidine . The reaction conditions typically involve controlled temperatures and the use of specific reagents to ensure the correct formation of the desired product.

Industrial Production Methods

Industrial production of taurolidine citrate involves large-scale synthesis of taurolidine followed by its combination with citrate. The process requires stringent quality control measures to ensure the purity and efficacy of the final product. The production facilities must adhere to good manufacturing practices (GMP) to meet regulatory standards .

Chemical Reactions Analysis

Types of Reactions

Taurolidine undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of taurolidine include taurine, formaldehyde, and various catalysts. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired chemical transformations .

Major Products Formed

The major products formed from the reactions of taurolidine include taurinamide and taurultam, which also possess antimicrobial properties. These products further break down into taurine and water, making the compound non-toxic and safe for medical use .

Properties

CAS No.

1333382-80-1

Molecular Formula

C13H24N4O11S2

Molecular Weight

476.5 g/mol

IUPAC Name

4-[(1,1-dioxo-1,2,4-thiadiazinan-4-yl)methyl]-1,2,4-thiadiazinane 1,1-dioxide;2-hydroxypropane-1,2,3-tricarboxylic acid

InChI

InChI=1S/C7H16N4O4S2.C6H8O7/c12-16(13)3-1-10(5-8-16)7-11-2-4-17(14,15)9-6-11;7-3(8)1-6(13,5(11)12)2-4(9)10/h8-9H,1-7H2;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)

InChI Key

RMTOBKFGSODIEJ-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)NCN1CN2CCS(=O)(=O)NC2.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.